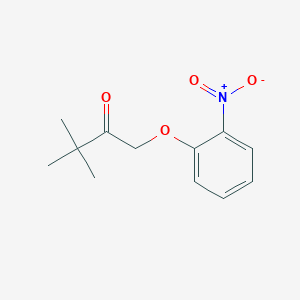![molecular formula C22H28FNO4 B3035584 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole CAS No. 337920-24-8](/img/structure/B3035584.png)
5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole
Descripción general
Descripción
5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a butoxy group, a fluorobenzyl group, a methoxyphenyl group, and a methyltetrahydroisoxazole core.
Métodos De Preparación
The synthesis of 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole typically involves multiple steps, including the formation of the tetrahydroisoxazole ring and the introduction of the butoxy, fluorobenzyl, and methoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the fluorobenzyl group.
Hydroboration: This reaction can be used to introduce the butoxy group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially leading to the formation of new derivatives.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can be used to replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a tool for studying biological processes, particularly those involving its specific functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It may have applications in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved would depend on the specific targets and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole include other tetrahydroisoxazole derivatives with different substituents
Propiedades
IUPAC Name |
5-butoxy-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVYGFZPKXLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine](/img/structure/B3035503.png)




![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)


![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B3035521.png)

